molecular formula C2H6CdO3 B147933 Cadmium acetate dihydrate CAS No. 5743-04-4

Cadmium acetate dihydrate

Cat. No.: B147933
CAS No.: 5743-04-4
M. Wt: 190.48 g/mol
InChI Key: DJEVLLXYYDXCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadmium acetate is a chemical compound with the formula Cd(O₂CCH₃)₂(H₂O)₂. It is available in both anhydrous and dihydrate forms, both of which are white or colorless. The dihydrate form has been verified by X-ray crystallography . Cadmium acetate is primarily used in the synthesis of other cadmium compounds and has applications in various scientific fields.

Preparation Methods

Cadmium acetate can be synthesized through several methods:

    Cadmium oxide reacts with acetic acid and water to form cadmium acetate dihydrate:

    Reaction with Acetic Acid: CdO+2CH₃CO₂H+H₂OCd(O₂CCH₃)₂(H₂O)₂\text{CdO} + 2\text{CH₃CO₂H} + \text{H₂O} \rightarrow \text{Cd(O₂CCH₃)₂(H₂O)₂} CdO+2CH₃CO₂H+H₂O→Cd(O₂CCH₃)₂(H₂O)₂

    Reaction with Acetic Anhydride: Cadmium nitrate reacts with acetic anhydride to produce cadmium acetate.

Industrial production methods often involve these reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Cadmium acetate undergoes various chemical reactions:

Common reagents used in these reactions include acetic acid, acetic anhydride, and trioctylphosphine selenide. Major products formed include cadmium oxide, cadmium selenide, and various cadmium complexes.

Mechanism of Action

Cadmium acetate exerts its effects primarily through its interaction with cellular proteins and enzymes. Cadmium ions can bind to metallothionein in the liver and kidneys, leading to nephrotoxicity. Cadmium also inhibits DNA repair enzymes, contributing to its carcinogenic effects . The molecular targets include metallothionein and various DNA repair proteins.

Comparison with Similar Compounds

Cadmium acetate can be compared with other cadmium compounds such as:

  • Cadmium Chloride (CdCl₂)
  • Cadmium Sulfide (CdS)
  • Cadmium Oxide (CdO)
  • Cadmium Nitrate (Cd(NO₃)₂)

Cadmium acetate is unique in its ability to form complexes with organic ligands and its use as a precursor for semiconductor materials. Unlike cadmium chloride and cadmium nitrate, cadmium acetate is less soluble in water, which can be advantageous in certain applications .

Properties

CAS No.

5743-04-4

Molecular Formula

C2H6CdO3

Molecular Weight

190.48 g/mol

IUPAC Name

acetic acid;cadmium;hydrate

InChI

InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2

InChI Key

DJEVLLXYYDXCCO-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].O.O.[Cd+2]

Canonical SMILES

CC(=O)O.O.[Cd]

Color/Form

Colorless crystals
Monoclinic, colorless crystals

density

2.34 at 68 °F (USCG, 1999) - Denser than water;  will sink
2.34 g/cu cm
Becomes anhydrous at about 130 °C;  density 2.01 g/cu cm;  pH of 0.2 molar aq soln 7.1;  colorless crystals;  freely soluble in water;  soluble in alcohol /Cadmium acetate dihydrate/
2.34 g/cm³

melting_point

255 °C

physical_description

Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999)
Colorless solid;  [HSDB] White powder;  [MSDSonline]
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Pictograms

Acute Toxic; Irritant; Health Hazard

Related CAS

22429-86-3 (trihydrate)
5743-04-4 (dihydrate)
543-90-8 (Parent)

solubility

Soluble in water, ethanol
Solubility in water: very good

Synonyms

cadmium acetate
cadmium acetate, dihydrate
cadmium acetate, trihydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cadmium acetate dihydrate
Reactant of Route 2
Cadmium acetate dihydrate
Reactant of Route 3
Cadmium acetate dihydrate
Reactant of Route 4
Cadmium acetate dihydrate
Reactant of Route 5
Cadmium acetate dihydrate
Reactant of Route 6
Cadmium acetate dihydrate
Customer
Q & A

Q1: What is the molecular formula and weight of cadmium acetate dihydrate?

A1: The molecular formula of this compound is Cd(CH3COO)2·2H2O, and its molecular weight is 266.52 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ techniques like X-ray diffraction (XRD) [, , , , , , , , ], Fourier transform infrared (FTIR) spectroscopy [, , , , , ], Raman spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and X-ray photoelectron spectroscopy (XPS) [] to characterize this compound and its derivatives.

Q3: What is the thermal stability of this compound?

A3: Thermogravimetric analysis (TGA) reveals that this compound remains stable up to approximately 650 °C. [, ]

Q4: How does the choice of solvent affect the synthesis of this compound-based nanomaterials?

A4: Solvents play a crucial role in controlling the size and morphology of nanomaterials. For instance, using a mixture of ethylene glycol and water as a solvent during the solvothermal synthesis of cadmium selenide nanoparticles enables precise size control. []

Q5: How is this compound used in the synthesis of nanomaterials?

A5: this compound serves as a common cadmium source in various nanomaterial syntheses. For example, it's used to create cadmium sulfide (CdS) nanoparticles [, , , , , , , , ] and cadmium selenide (CdSe) quantum dots [, , , , , , ] with controlled size and optical properties.

Q6: How is computational chemistry employed in studying this compound?

A6: Researchers utilize computational methods, including density functional theory (DFT) calculations, to predict properties like chemical shifts in cadmium complexes, including this compound. [] These calculations provide insights into the electronic structure and reactivity of the compound.

Q7: What are the known toxicological effects of cadmium?

A7: Cadmium exposure can have detrimental effects on various organs. Studies indicate that cadmium can negatively impact liver function by affecting microsomal hemoproteins and heme oxygenase. [] Additionally, cadmium exposure raises concerns about potential toxicity to the reproductive system. []

Q8: What types of nanomaterials can be synthesized using this compound?

A8: this compound is a versatile precursor for synthesizing a variety of nanomaterials, including:

  • Quantum dots: Cadmium selenide (CdSe) quantum dots with tunable bandgaps and photoluminescence properties can be synthesized using this compound. [, , , , , ]
  • Nanoparticles: Cadmium sulfide (CdS) nanoparticles with controlled size and morphology are produced using this compound as a cadmium source. [, , , , , , , , ]
  • Nanorods: Cadmium sulfide (CdS) nanorods with a preferential growth direction can be synthesized through pyrolysis using this compound and sulfur powder. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.